molecular formula C7H8ClNO3S B14826838 N-(4-Chloro-3-hydroxyphenyl)methanesulfonamide

N-(4-Chloro-3-hydroxyphenyl)methanesulfonamide

Cat. No.: B14826838
M. Wt: 221.66 g/mol
InChI Key: IKXOOICOEZCQDJ-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-hydroxyphenyl)methanesulfonamide is an organic compound with the molecular formula C7H8ClNO3S and a molecular weight of 221.66 g/mol . It is a derivative of methanesulfonamide and features a chloro and hydroxy group attached to a phenyl ring. This compound is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C7H8ClNO3S

Molecular Weight

221.66 g/mol

IUPAC Name

N-(4-chloro-3-hydroxyphenyl)methanesulfonamide

InChI

InChI=1S/C7H8ClNO3S/c1-13(11,12)9-5-2-3-6(8)7(10)4-5/h2-4,9-10H,1H3

InChI Key

IKXOOICOEZCQDJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-hydroxyphenyl)methanesulfonamide typically involves the reaction of 4-chloro-3-hydroxyaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

4-Chloro-3-hydroxyaniline+Methanesulfonyl chlorideThis compound+HCl\text{4-Chloro-3-hydroxyaniline} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Chloro-3-hydroxyaniline+Methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and the process may involve additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-3-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like sodium azide or thiourea.

Major Products Formed

Scientific Research Applications

N-(4-Chloro-3-hydroxyphenyl)methanesulfonamide is used in various scientific research fields:

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The hydroxy and chloro groups allow it to form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. The methanesulfonamide group can also participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-4-hydroxyphenyl)methanesulfonamide
  • N-(4-Bromo-3-hydroxyphenyl)methanesulfonamide
  • N-(4-Chloro-3-methoxyphenyl)methanesulfonamide

Uniqueness

N-(4-Chloro-3-hydroxyphenyl)methanesulfonamide is unique due to the specific positioning of the chloro and hydroxy groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .

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